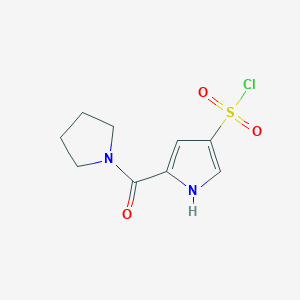

5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride

Descripción general

Descripción

5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride is an organic compound that features a pyrrolidine ring, a pyrrole ring, and a sulfonyl chloride group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride typically involves the reaction of 5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonic acid+SOCl2→5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride can undergo various types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to form sulfonyl hydrides under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.

Hydrolysis: This reaction can occur under both acidic and basic conditions, with water acting as the nucleophile.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the sulfonyl chloride group.

Major Products

Sulfonamide derivatives: Formed from nucleophilic substitution reactions.

Sulfonic acids: Formed from hydrolysis reactions.

Sulfonyl hydrides: Formed from reduction reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral and Antimicrobial Activities

The pyrrole moiety is known for its biological activity, particularly in the development of antiviral agents. Compounds containing pyrrole derivatives have been synthesized to target viral infections, including HIV. For instance, modifications of pyrrole structures have shown promise in inhibiting reverse transcriptase, a key enzyme in the HIV replication cycle . The incorporation of the pyrrolidine group enhances the binding affinity to viral proteins, making these compounds potential candidates for further drug development.

Anti-inflammatory and Antitumor Properties

Research indicates that pyrrole derivatives exhibit anti-inflammatory and antitumor activities. The sulfonyl chloride functionality can facilitate the formation of biologically active sulfonamides, which have been explored for their therapeutic effects against various cancers and inflammatory diseases . The structure-activity relationship (SAR) studies have revealed that specific substitutions on the pyrrole ring can significantly enhance these biological activities.

Synthetic Methodologies

Building Blocks for Complex Molecules

5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride serves as an important intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, which is crucial in synthesizing complex organic molecules . The compound can be utilized in multi-step synthetic pathways to produce novel heterocycles with diverse functionalities.

Catalytic Applications

Pyrrole derivatives are also employed as catalysts in organic reactions. For example, they can act as ligands in transition metal-catalyzed reactions, facilitating processes such as cross-coupling and polymerization . The unique electronic properties imparted by the sulfonyl chloride group enhance catalytic efficiency and selectivity.

Material Sciences

Polymer Chemistry

In material science, this compound can be used as a monomer for synthesizing conducting polymers. These polymers have potential applications in electronic devices due to their electrical conductivity and stability . The incorporation of pyrrole units into polymer backbones can lead to materials with enhanced mechanical properties and thermal stability.

Sensors and Devices

The compound's electronic properties make it suitable for developing sensors and devices. Pyrrole derivatives have been investigated for their ability to detect various analytes through changes in electrical conductivity or optical properties . This application is particularly relevant in environmental monitoring and biomedical diagnostics.

Case Study 1: Antiviral Drug Development

A recent study synthesized a series of pyrrole derivatives based on this compound, evaluating their efficacy against HIV-1. The results indicated that certain modifications led to compounds with significantly improved antiviral activity compared to existing drugs, showcasing the potential for developing new therapeutic agents .

Case Study 2: Polymer Synthesis

Research focused on using this compound as a precursor for conducting polymers demonstrated successful synthesis routes. The resulting polymers exhibited high conductivity and were tested for use in organic solar cells, indicating promising applications in renewable energy technologies .

Mecanismo De Acción

The mechanism of action of 5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the formation of sulfonamide bonds, which are important in medicinal chemistry for the development of enzyme inhibitors and receptor ligands.

Comparación Con Compuestos Similares

Similar Compounds

1-Pyrrolidinecarbonyl chloride: Similar in structure but lacks the sulfonyl chloride group.

3-(pyrrolidine-1-carbonyl)phenylboronic acid: Contains a boronic acid group instead of a sulfonyl chloride group.

4-(pyrrolidine-1-sulfonyl)-benzenesulfonyl chloride: Contains a benzene ring instead of a pyrrole ring.

Uniqueness

5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride is unique due to the presence of both a pyrrolidine ring and a pyrrole ring, along with a highly reactive sulfonyl chloride group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Actividad Biológica

5-(Pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₀ClN₃O₂S

- Molecular Weight : 239.71 g/mol

This compound features a pyrrole ring substituted with a pyrrolidine carbonyl group and a sulfonyl chloride moiety, contributing to its reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some notable mechanisms include:

- Enzyme Inhibition : The sulfonyl chloride group can act as an electrophile, potentially inhibiting various enzymes through covalent modification.

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and cell cycle arrest.

- Antibacterial Properties : The pyrrole structure is known for its antibacterial activity, with several derivatives exhibiting efficacy against Gram-positive and Gram-negative bacteria.

Anticancer Activity

A study investigating pyrrole derivatives demonstrated that modifications to the pyrrole ring can enhance anticancer properties. For instance, derivatives with sulfonamide groups showed significant inhibition of cancer cell lines, including MDA-MB-436 (breast cancer) and A549 (lung cancer) cells, with IC₅₀ values in the nanomolar range .

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-436 | 2.57 | Apoptosis induction |

| 5-(Dimethylcarbamoyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride | A549 | 8.90 | Cell cycle arrest |

Antibacterial Activity

Research on similar pyrrole compounds indicated significant antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The presence of halogen substitutions at specific positions on the pyrrole ring was linked to increased potency against these pathogens .

| Compound | Bacteria | MIC (µg/mL) | Activity |

|---|---|---|---|

| Pyrrole Derivative A | MRSA | 32 | Inhibitory |

| Pyrrole Derivative B | E. coli | 64 | Inhibitory |

Toxicological Considerations

While exploring the biological activities, it is crucial to consider the toxicological profile of this compound. According to safety data, the compound can cause severe skin burns and eye damage upon contact, highlighting the need for careful handling in laboratory settings .

Propiedades

IUPAC Name |

5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3S/c10-16(14,15)7-5-8(11-6-7)9(13)12-3-1-2-4-12/h5-6,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPFEQZTSUAQTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=CN2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950094-39-0 | |

| Record name | 5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.